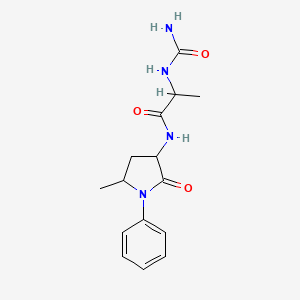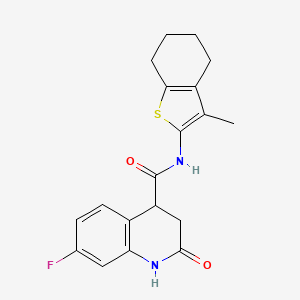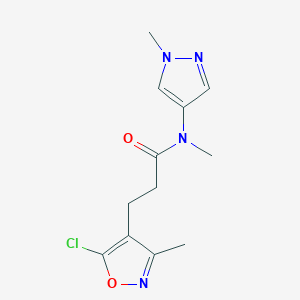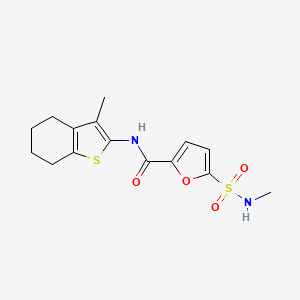![molecular formula C18H26N4O2 B7185759 N-[4-(5-methylfuran-2-yl)butan-2-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7185759.png)
N-[4-(5-methylfuran-2-yl)butan-2-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(5-methylfuran-2-yl)butan-2-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a pyrazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methylfuran-2-yl)butan-2-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Synthesis of the pyrazole ring: This involves the reaction of a hydrazine derivative with a 1,3-diketone under reflux conditions.
Formation of the pyrrolidine ring: This can be synthesized through the cyclization of an appropriate amine with a dihaloalkane.
Coupling reactions: The final step involves coupling the furan, pyrazole, and pyrrolidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methylfuran-2-yl)butan-2-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furanones
Reduction: Pyrazolines
Substitution: Various substituted pyrrolidines
Scientific Research Applications
N-[4-(5-methylfuran-2-yl)butan-2-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(5-methylfuran-2-yl)butan-2-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[4-(5-methylfuran-2-yl)butan-2-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(5-methylfuran-2-yl)butan-2-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-13(4-6-17-7-5-14(2)24-17)20-18(23)22-9-8-15(12-22)16-10-19-21(3)11-16/h5,7,10-11,13,15H,4,6,8-9,12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWZSLXHAOEKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(C)NC(=O)N2CCC(C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-tert-butyl-N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7185684.png)
![5-cyclopropyl-N-[(2-methoxyquinolin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7185691.png)

![1-phenyl-6-(pyridin-2-ylmethylamino)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7185696.png)
![N-methyl-2-[4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazin-1-yl]acetamide](/img/structure/B7185698.png)



![N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]-4-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7185728.png)
![[1-(Furan-2-carbonyl)piperidin-2-yl]-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7185739.png)
![3-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione](/img/structure/B7185740.png)
![[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone](/img/structure/B7185752.png)
![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B7185770.png)
![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7185775.png)
